molecular formula C11H13KO2 B094361 Potassium p-tert-butylbenzoate CAS No. 16518-26-6

Potassium p-tert-butylbenzoate

Cat. No. B094361
CAS RN: 16518-26-6
M. Wt: 216.32 g/mol
InChI Key: GAJCVIMKCAZHEO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium p-tert-butylbenzoate is a white crystalline powder that is widely used in the chemical industry. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Potassium p-tert-butylbenzoate is also used as a stabilizer in plastics and rubber, as well as a corrosion inhibitor in metalworking fluids.

Mechanism Of Action

The exact mechanism of action of potassium p-tert-butylbenzoate is not fully understood. It is believed to work by scavenging free radicals and inhibiting the growth of certain bacteria and cancer cells. Potassium p-tert-butylbenzoate may also work by disrupting the cell membrane of certain bacteria.

Biochemical And Physiological Effects

Potassium p-tert-butylbenzoate has been shown to have antioxidant and antimicrobial properties. It has also been shown to inhibit the growth of certain cancer cells. Potassium p-tert-butylbenzoate has been studied for its effects on the immune system, but the results have been inconclusive.

Advantages And Limitations For Lab Experiments

Potassium p-tert-butylbenzoate is a relatively stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments. Potassium p-tert-butylbenzoate can also be toxic in high doses, which can limit its use in certain applications.

Future Directions

There are many potential future directions for the study of potassium p-tert-butylbenzoate. It could be further studied for its antioxidant and antimicrobial properties, as well as its ability to inhibit the growth of cancer cells. Potassium p-tert-butylbenzoate could also be studied for its potential as a corrosion inhibitor in other industries, such as the oil and gas industry. Additionally, the synthesis method of potassium p-tert-butylbenzoate could be optimized to improve the yield and reduce the environmental impact of the reaction.

Synthesis Methods

Potassium p-tert-butylbenzoate can be synthesized by the reaction of p-tert-butylbenzoic acid with potassium hydroxide. The reaction is typically carried out in a solvent such as ethanol or water at elevated temperatures. The yield of the reaction can be improved by using a catalyst such as tetrabutylammonium bromide.

Scientific Research Applications

Potassium p-tert-butylbenzoate has been extensively studied for its various applications in the chemical industry. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a stabilizer in plastics and rubber, as well as a corrosion inhibitor in metalworking fluids. Potassium p-tert-butylbenzoate has been studied for its antioxidant and antimicrobial properties, as well as its ability to inhibit the growth of certain cancer cells.

properties

CAS RN

16518-26-6

Product Name

Potassium p-tert-butylbenzoate

Molecular Formula

C11H13KO2

Molecular Weight

216.32 g/mol

IUPAC Name

potassium;4-tert-butylbenzoate

InChI

InChI=1S/C11H14O2.K/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H,12,13);/q;+1/p-1

InChI Key

GAJCVIMKCAZHEO-UHFFFAOYSA-M

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[K+]

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[K+]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[K+]

Other CAS RN

16518-26-6

Pictograms

Irritant; Health Hazard; Environmental Hazard

Related CAS

98-73-7 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.